

# Technical Guide: $^1\text{H}$ NMR Spectrum of (3-Bromopyridin-2-yl)methanol

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## Compound of Interest

Compound Name: (3-Bromopyridin-2-yl)methanol

Cat. No.: B1282956

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## Introduction

**(3-Bromopyridin-2-yl)methanol** is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its structural elucidation is paramount for ensuring the integrity of these synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton ( $^1\text{H}$ ) NMR, is a powerful analytical technique for the unambiguous identification and characterization of this molecule. This guide provides an in-depth analysis of the  $^1\text{H}$  NMR spectrum of **(3-Bromopyridin-2-yl)methanol**, including predicted spectral data, a detailed experimental protocol for data acquisition, and a workflow for spectral analysis.

## Predicted $^1\text{H}$ NMR Spectral Data

Due to the limited availability of public experimental  $^1\text{H}$  NMR data for **(3-Bromopyridin-2-yl)methanol**, the following table summarizes the predicted chemical shifts ( $\delta$ ), multiplicities, coupling constants (J), and integration values. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The pyridine ring protons are designated as H-4, H-5, and H-6, and the methylene and hydroxyl protons as -CH<sub>2</sub>- and -OH, respectively.

| Signal             | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity             | Predicted Coupling Constant (J, Hz)                              | Integration |
|--------------------|--|--------------------------|--|-------------|
| H-6                | ~ 8.5                                      | Doublet of doublets (dd) | $J(\text{H6-H5}) \approx 4.5$ ,<br>$J(\text{H6-H4}) \approx 1.5$ | 1H          |
| H-4                | ~ 7.9                                      | Doublet of doublets (dd) | $J(\text{H4-H5}) \approx 7.5$ ,<br>$J(\text{H4-H6}) \approx 1.5$ | 1H          |
| H-5                | ~ 7.3                                      | Doublet of doublets (dd) | $J(\text{H5-H4}) \approx 7.5$ ,<br>$J(\text{H5-H6}) \approx 4.5$ | 1H          |
| -CH <sub>2</sub> - | ~ 4.8                                      | Singlet                  | -  | 2H          |
| -OH                | Variable                                   | Broad Singlet            | -  | 1H          |

## Experimental Protocol: <sup>1</sup>H NMR Data Acquisition

This section outlines a standard operating procedure for acquiring the <sup>1</sup>H NMR spectrum of **(3-Bromopyridin-2-yl)methanol**.

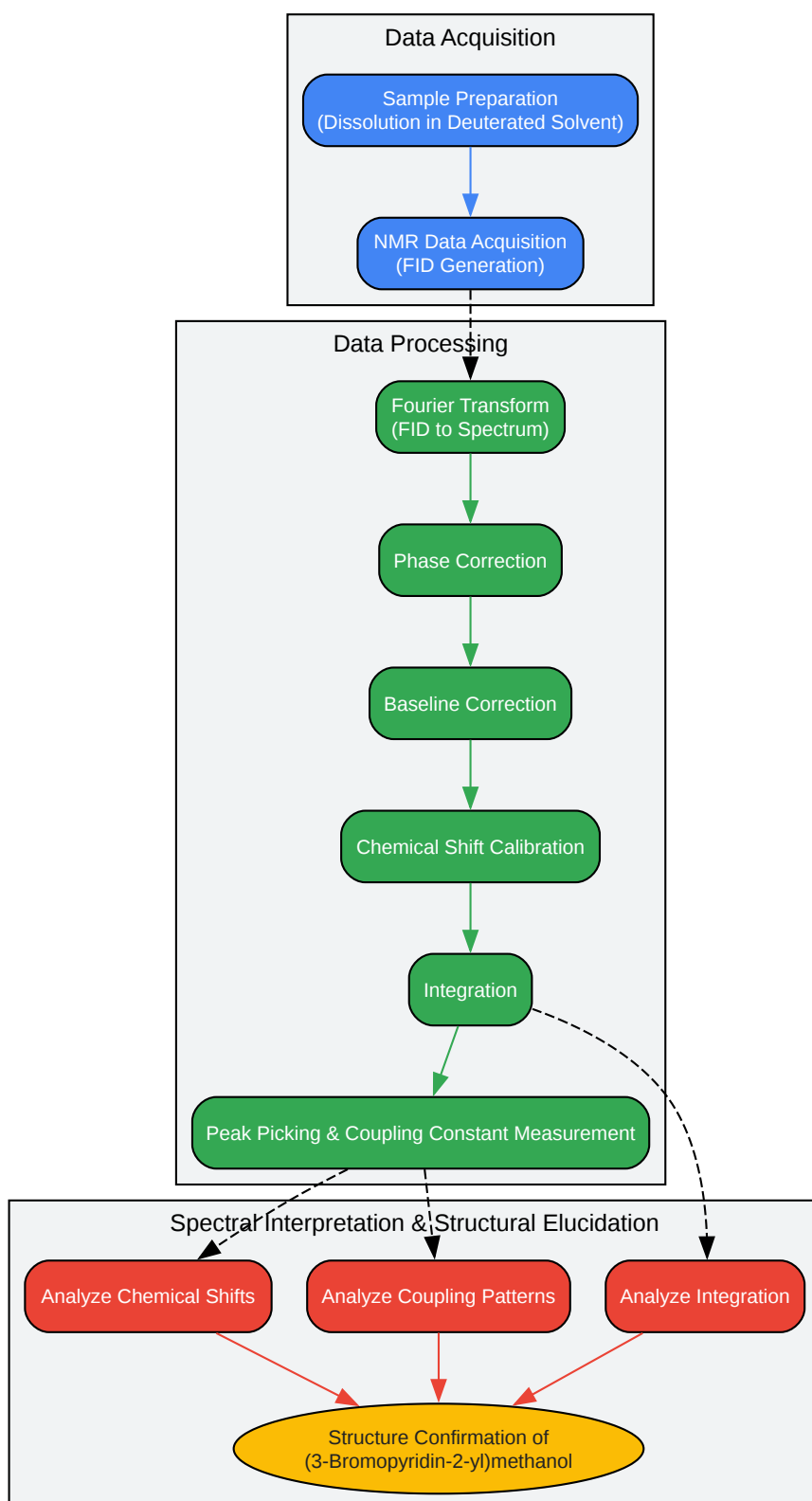
- Sample Preparation:
  - Weigh approximately 5-10 mg of **(3-Bromopyridin-2-yl)methanol**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>, or Dimethyl sulfoxide-d<sub>6</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.
  - Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
- NMR Spectrometer Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Set the appropriate acquisition parameters, including:
    - Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
    - Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-10 ppm).
    - Number of Scans: Typically 8 to 16 scans for a sample of this concentration to achieve a good signal-to-noise ratio.

- Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually sufficient. d. Acquire the Free Induction Decay (FID) data.

3. Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the internal standard (TMS) to 0.00 ppm or the residual solvent peak to its known chemical shift. d. Integrate the signals to determine the relative number of protons corresponding to each peak. e. Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

## Workflow for $^1\text{H}$ NMR Data Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation of **(3-Bromopyridin-2-yl)methanol** using  $^1\text{H}$  NMR spectroscopy.



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Caption: Workflow for the acquisition, processing, and interpretation of the  $^1\text{H}$  NMR spectrum of (3-Bromopyridin-2-yl)methanol.

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